N-Methyl-5-(trifluoromethyl)pyridin-2-amine
Overview
Description
N-Methyl-5-(trifluoromethyl)pyridin-2-amine (NMTP) is an organic compound commonly used in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound that is found in many organic compounds. NMTP has a wide range of applications in organic synthesis and medicinal chemistry. It has been used to synthesize a variety of organic compounds, including drugs and pharmaceuticals, as well as to study the structure and function of proteins. NMTP is also used in the biochemical and physiological studies of various biological systems.
Scientific Research Applications
Oxyfunctionalization in Chemical Industry
N-Methyl-5-(trifluoromethyl)pyridin-2-amine has applications in the chemical industry, particularly in the oxyfunctionalization of pyridine derivatives. This process is crucial for creating pyridinols and pyridinamines, which are intermediates in various industrial applications. The oxyfunctionalization technique using whole cells of Burkholderia sp. MAK1 is a promising method for preparing various hydroxylated pyridines and pyridin-N-oxides, demonstrating the compound's potential in the synthesis of biologically active substances and polymer building blocks (Stankevičiūtė et al., 2016).
Herbicide Development
Another significant application of this compound is in the development of herbicides. Research has shown that certain derivatives of this compound, such as 5-methyl-N,N-bis[6-(trifluoromethyl)pyridin-3-yl]pyridin-2-amine, can inhibit cellulose biosynthesis. These compounds can transform under UV-B light to produce herbicidal pyrrolodipyridines, potent inhibitors of the phytoene desaturase enzyme, crucial in plant growth (Wakeham et al., 2021).
Complexation in Coordination Chemistry
This compound and its derivatives also play a role in coordination chemistry. They are involved in forming metal complexes, which are important in various chemical processes. The stability constants and thermodynamic functions of these complexes indicate potential applications in catalysis and material science (Anderegg et al., 1977).
Anticancer Research
In the field of medicinal chemistry, derivatives of this compound have been explored for their anticancer properties. Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have shown promising bioactivity against various cancer cell lines, indicating their potential as anticancer agents (Chavva et al., 2013).
Polymerization Catalysts
This compound is also useful in catalysis, particularly in polymerization processes. For instance, group 10 metal aminopyridinato complexes, which can be derived from this compound, have been used as catalysts in Suzuki cross-coupling reactions and in the polymerization of MeH2SiSiH2Me to form linear poly(methylsilane), demonstrating its utility in advanced material synthesis (Deeken et al., 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapours/spray .
Properties
IUPAC Name |
N-methyl-5-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-11-6-3-2-5(4-12-6)7(8,9)10/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRNMRIFTCZDDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594803 | |
Record name | N-Methyl-5-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937602-15-8 | |
Record name | N-Methyl(5-trifluoromethylpyridin-2-yl)amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937602-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-5-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.